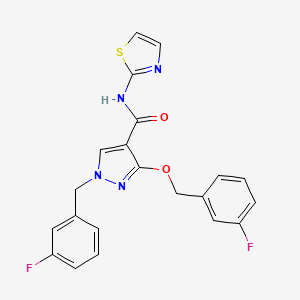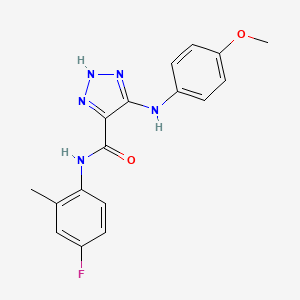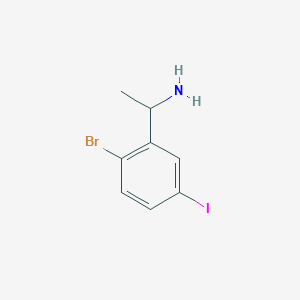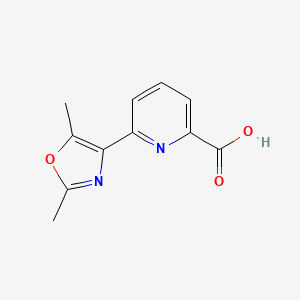![molecular formula C22H18N6O3 B2876959 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 887880-96-8](/img/structure/B2876959.png)
2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a synthetic organic molecule characterized by its complex structure, which includes an imidazo[2,1-f]purine core. This compound is significant in various fields such as medicinal chemistry, pharmaceuticals, and biochemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide involves multiple steps:
Formation of the imidazo[2,1-f]purine core: : The core structure is synthesized through a series of cyclization reactions, often starting from simpler purine derivatives.
Functional Group Introductions: : Introduction of the methyl group at the N1 position, the dioxo groups at positions 2 and 4, and the diphenyl groups at positions 7 and 8.
Acetylation: : The final step involves the acetylation of the core structure to form the acetamide moiety.
Industrial Production Methods
In an industrial setting, this compound is produced through large-scale batch or continuous flow synthesis. Key parameters such as temperature, solvent selection, and catalysts are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride, affecting the dioxo groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Sodium borohydride in an alcoholic solvent.
Substitution: : Halogenating agents, nitrating mixtures, or sulfonating agents under controlled temperatures.
Major Products
Oxidized Derivatives: : Introduction of hydroxyl groups or further oxidized species.
Reduced Derivatives: : Compounds with altered oxidation states at the dioxo positions.
Substituted Derivatives: : Varied functional groups on the aromatic rings, altering the compound's properties.
Applications De Recherche Scientifique
Chemistry
Catalysis: : The compound serves as a ligand in coordination complexes used in catalysis.
Material Science: : Utilized in the synthesis of novel organic materials with unique electronic properties.
Biology
Enzyme Inhibition: : Acts as an inhibitor for various enzymes, making it valuable in biochemical studies.
Molecular Probes: : Used in fluorescence-based assays to study cellular processes.
Medicine
Drug Development: : Potential therapeutic agent due to its biological activity, being investigated for anti-cancer, anti-viral, and anti-inflammatory properties.
Diagnostics: : Employed in diagnostic tools for detecting specific biomolecules.
Industry
Chemical Intermediates: : Used in the production of other complex organic molecules.
Agrochemicals: : Research into its use in developing new agrochemical formulations.
Mécanisme D'action
The mechanism by which 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide exerts its effects is often linked to its ability to interact with specific molecular targets, such as:
Enzyme Binding: : It can bind to the active sites of enzymes, inhibiting their activity.
Signal Transduction: : Modulates pathways involved in cellular signaling, affecting processes like cell proliferation and apoptosis.
DNA Intercalation: : The aromatic structure allows it to intercalate with DNA, interfering with replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-dioxo-3,4-dihydroimidazo[4,5-d]pyrimidin-1(2H)-yl)acetamide
1-methyl-2,4-dioxo-1H-imidazo[4,5-d]pyrimidin-3(2H)-yl)acetamide
Uniqueness
Enhanced Biological Activity: : The unique structure of 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide confers distinct biological activities compared to its analogs.
Structural Complexity: : The presence of diphenyl groups at the 7 and 8 positions and the imidazo[2,1-f]purine core makes it more structurally complex, potentially leading to more diverse interactions in biological systems.
This compound represents a fascinating intersection of organic synthesis, chemical reactivity, and biological application, making it a valuable subject for further research and development.
Propriétés
IUPAC Name |
2-(4-methyl-1,3-dioxo-6,7-diphenylpurino[7,8-a]imidazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3/c1-25-19-18(20(30)27(22(25)31)13-17(23)29)26-12-16(14-8-4-2-5-9-14)28(21(26)24-19)15-10-6-3-7-11-15/h2-12H,13H2,1H3,(H2,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSISPDSHVQNMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)N)N3C=C(N(C3=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2876876.png)
![1-[6-(furan-2-yl)pyridazin-3-yl]-N-[(4-iodophenyl)methyl]piperidine-4-carboxamide](/img/structure/B2876878.png)

![4-[8-(2,6-difluorobenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine](/img/structure/B2876881.png)
![tert-Butyl (4R,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B2876883.png)
![N-(2,3-dimethylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2876885.png)
![3-Bromo-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B2876886.png)
![3-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2876890.png)


![3-fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2876895.png)
![(2S)-1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2876897.png)


